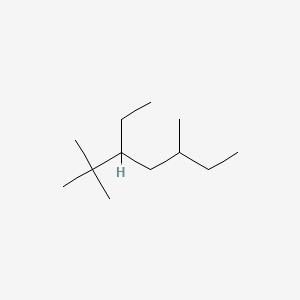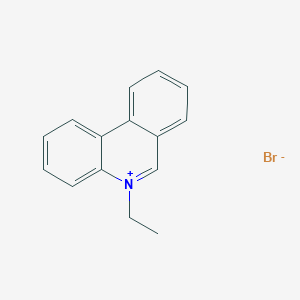![molecular formula C17H15Cl2NO6 B14563227 Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate CAS No. 62122-44-5](/img/structure/B14563227.png)
Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its complex structure, which includes a dichlorophenoxy group and a nitrophenoxy group attached to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Hydroxide ions in an aqueous medium.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of hydroxylated derivatives.
Scientific Research Applications
Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved often include the inhibition of metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-phenoxyphenyl)lactate: Another ester with a phenoxy group, but lacking the nitro and dichloro substituents.
2,4-Dichlorophenoxyacetic acid: A related compound with a similar dichlorophenoxy group but different functional groups.
Uniqueness
Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate is unique due to its combination of a nitro group and a dichlorophenoxy group, which imparts distinct chemical properties and reactivity compared to other esters .
Properties
CAS No. |
62122-44-5 |
|---|---|
Molecular Formula |
C17H15Cl2NO6 |
Molecular Weight |
400.2 g/mol |
IUPAC Name |
ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate |
InChI |
InChI=1S/C17H15Cl2NO6/c1-3-24-17(21)10(2)25-16-9-12(5-6-14(16)20(22)23)26-15-7-4-11(18)8-13(15)19/h4-10H,3H2,1-2H3 |
InChI Key |
ZZOFCXHIBRFVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one](/img/structure/B14563156.png)

![2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563173.png)


![2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinoline](/img/structure/B14563193.png)
![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-2-[(2-hydroxyethyl)amino]-4-methyl-6-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14563195.png)






